molecular formula C18H19BrN2O3 B11550710 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide

Cat. No.: B11550710
M. Wt: 391.3 g/mol
InChI Key: WHBQIAGIVRRMLX-DEDYPNTBSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide: , also known by its chemical structure C18H18BrN3O4, is a complex organic compound. Let’s break down its name:

    2-(4-bromo-2-methoxyphenoxy): This part of the compound consists of a bromine-substituted phenoxy group.

    N’-[(1E)-1-(4-methylphenyl)ethylidene]: Here, we have an ethylidene group attached to a substituted phenyl ring.

    acetohydrazide: The hydrazide functional group is present, derived from acetic acid.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Bromination: Starting with 4-methoxyphenol, bromination occurs at the 4-position using bromine or a brominating agent.

    Etherification: The brominated product reacts with 2,4-dimethoxyphenol to form the phenoxy ether.

    Hydrazinolysis: The phenoxy ether undergoes hydrazinolysis using hydrazine hydrate to introduce the hydrazide group.

    Condensation: The resulting hydrazide reacts with 4-methylbenzaldehyde (cinnamaldehyde) to form the final compound.

Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions may modify the hydrazide or other functional groups.

    Substitution: Substitution reactions can occur at the bromine or methoxy positions.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Hydrazinolysis: Hydrazine hydrate in an alcohol or water.

    Condensation: Acidic or basic conditions with an appropriate catalyst.

Major Products: The major product is the target compound itself, 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.

    Biochemistry: Researchers study its interactions with enzymes and receptors.

    Materials Science: Its unique structure could contribute to novel materials.

Mechanism of Action

The exact mechanism remains an area of ongoing research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups (e.g., hydrazides, phenols, and bromine-substituted aromatics) can be compared.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-4-6-14(7-5-12)13(2)20-21-18(22)11-24-16-9-8-15(19)10-17(16)23-3/h4-10H,11H2,1-3H3,(H,21,22)/b20-13+

InChI Key

WHBQIAGIVRRMLX-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)Br)OC)C

Origin of Product

United States

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